![molecular formula C13H16N2O2S2 B13740906 [2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate](/img/structure/B13740906.png)
[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate is an organic compound with a complex structure that includes an acetamidophenyl group, an oxoethyl group, and an N-ethylcarbamodithioate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Introduction of the Oxoethyl Group: The next step involves the reaction of 4-acetamidophenol with an oxoethylating agent, such as ethyl oxalyl chloride, to introduce the oxoethyl group.
Formation of the N-ethylcarbamodithioate Group: Finally, the compound is reacted with N-ethylcarbamodithioic acid or its derivatives to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamodithioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of [2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- [2-(4-acetamidophenyl)-2-oxoethyl] N-methylcarbamodithioate
- [2-(4-acetamidophenyl)-2-oxoethyl] N-propylcarbamodithioate
- [2-(4-acetamidophenyl)-2-oxoethyl] N-butylcarbamodithioate
Uniqueness
What sets [2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other compounds may not be as effective.
特性
分子式 |
C13H16N2O2S2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate |
InChI |
InChI=1S/C13H16N2O2S2/c1-3-14-13(18)19-8-12(17)10-4-6-11(7-5-10)15-9(2)16/h4-7H,3,8H2,1-2H3,(H,14,18)(H,15,16) |
InChIキー |
XYCXRCZOADBEQC-UHFFFAOYSA-N |
正規SMILES |
CCNC(=S)SCC(=O)C1=CC=C(C=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


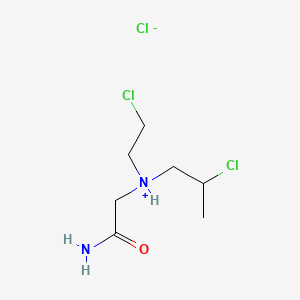
![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)

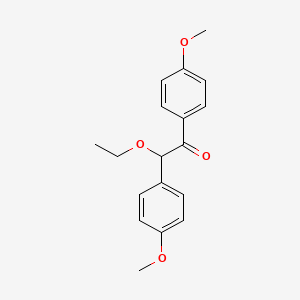

![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)
![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)
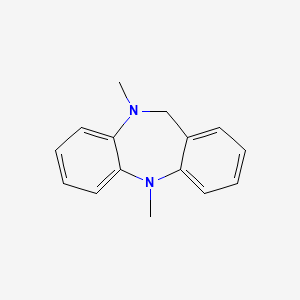

![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)
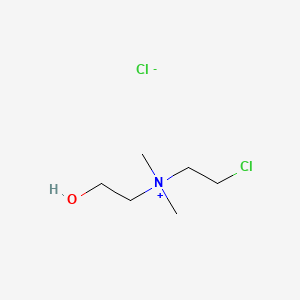
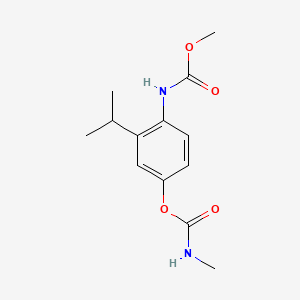

![1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine](/img/structure/B13740893.png)
